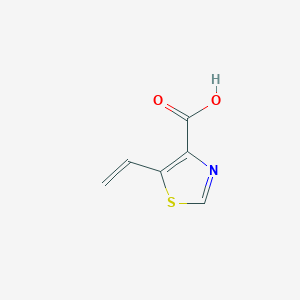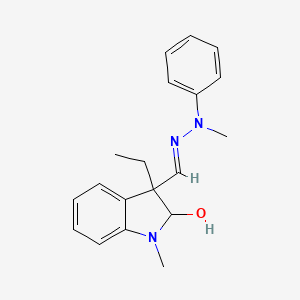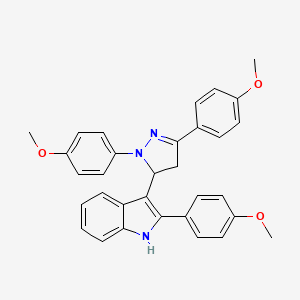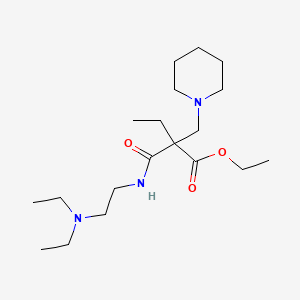
5-Ethenyl-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolecarboxylic acid, 5-ethenyl- is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties, which make it highly reactive and versatile in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiazolecarboxylic acid, 5-ethenyl- typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction is carried out under reflux conditions for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 4-thiazolecarboxylic acid, 5-ethenyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolecarboxylic acid, 5-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
4-Thiazolecarboxylic acid, 5-ethenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-thiazolecarboxylic acid, 5-ethenyl- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, leading to changes in physiological processes . For example, it may bind to specific receptors or enzymes, altering their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A parent compound with a similar structure but without the carboxylic acid and ethenyl groups.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Sulfoxides and Sulfones: Oxidized derivatives of thiazole.
Uniqueness
4-Thiazolecarboxylic acid, 5-ethenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
87764-55-4 |
|---|---|
Formule moléculaire |
C6H5NO2S |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
5-ethenyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO2S/c1-2-4-5(6(8)9)7-3-10-4/h2-3H,1H2,(H,8,9) |
Clé InChI |
OGOCKNKCBDGGOT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(N=CS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)


![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)



